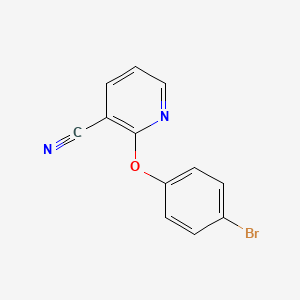

2-(4-Bromophenoxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

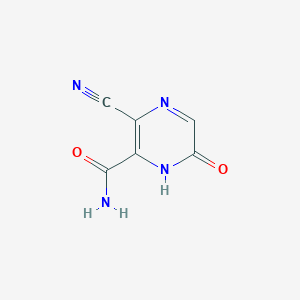

2-(4-Bromophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7BrN2O . It contains a total of 24 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Bromophenoxy)nicotinonitrile has been reported in the literature . For instance, the compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13C NMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenoxy)nicotinonitrile has been analyzed using various techniques . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenoxy)nicotinonitrile include its molecular formula (C12H7BrN2O), average mass (275.101 Da), and monoisotopic mass (273.974182 Da) . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications

Synthesis of Coordination Compounds

The compound 2-(4-Bromophenoxy)nicotinonitrile has been used in the synthesis of a coordination polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide . This coordination compound was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

Development of Synthetic Routes

The biological and medicinal properties of nicotinonitrile and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic compounds . 2-(4-Bromophenoxy)nicotinonitrile, being a derivative of nicotinonitrile, is likely to be involved in such research.

Pharmaceutical Research

Nicotinonitrile derivatives, including 2-(4-Bromophenoxy)nicotinonitrile, are of interest in pharmaceutical research due to their biological and medicinal properties . They are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives .

Antimicrobial Activity

Hydrazide derivatives containing an aromatic fragment, such as 2-(4-Bromophenoxy)nicotinonitrile, exhibit antibacterial and antifungal activities . The extent of these activities depends on the nature of the substituent attached to the benzene ring .

Antiviral Activity

Benzotriazole-N-substituted acetohydrazide derivatives, which can be synthesized from 2-(4-Bromophenoxy)nicotinonitrile, exhibit potent antiviral activity . They are characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) .

Anticancer Activity

The anticancer activity of nicotinonitrile derivatives, including 2-(4-Bromophenoxy)nicotinonitrile, is of much interest owing to the different types of biological targets they might interfere with .

Safety and Hazards

Future Directions

The future directions for research on 2-(4-Bromophenoxy)nicotinonitrile could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities of structurally similar compounds , it may be worthwhile to investigate the potential of 2-(4-Bromophenoxy)nicotinonitrile in various therapeutic applications.

properties

IUPAC Name |

2-(4-bromophenoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOQHTDPJWAMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenoxy)nicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2738264.png)

![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridazine-3-carboxylic acid](/img/structure/B2738270.png)

![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)

![(E)-3-(4-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2738273.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![3-Propan-2-yl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2738276.png)